Talarozol
Übersicht
Beschreibung
Es wirkt als Retinsäure-Metabolismus-Blocker (RAMBA), indem es die Cytochrom-P450-Enzym-Isoform CYP26 hemmt, die für den Abbau von All-trans-Retinsäure verantwortlich ist . Talarozol wurde zur Behandlung verschiedener dermatologischer Erkrankungen wie Akne, Psoriasis und anderer Keratinisierungsstörungen untersucht .
Herstellungsmethoden
Die Synthese von this compound umfasst mehrere Schritte, beginnend mit der Herstellung einer Stammlösung in Methanol. Entsprechende Verdünnungen werden vorgenommen, um Kalibrierlösungen im Bereich von 0,10 bis 10 μg/ml zu erhalten . Die methanolische Spike-Lösung wird in einer Konzentration von 250 μg/ml hergestellt . Industrielle Produktionsverfahren für this compound sind nicht allgemein dokumentiert, aber die Verbindung wird typischerweise unter Verwendung standardmäßiger organischer Synthesetechniken unter Verwendung von Azolderivaten synthetisiert .
Wissenschaftliche Forschungsanwendungen
Es hat sich gezeigt, dass es vielversprechend bei der Behandlung von Handarthrose ist, indem es die Retinsäure-Spiegel erhöht . Die Verbindung wurde auch auf ihre entzündungshemmenden Eigenschaften und ihre Fähigkeit untersucht, mechanisch-entzündliche Gene im Gelenkknorpel zu unterdrücken . Darüber hinaus wurde Talarozol aufgrund seiner Fähigkeit, den Metabolismus von Retinsäure zu hemmen, bei der Behandlung von Psoriasis und Akne eingesetzt .
Wirkmechanismus
This compound entfaltet seine Wirkung, indem es die Cytochrom-P450-Enzym-Isoform CYP26 hemmt, die für den Abbau von All-trans-Retinsäure verantwortlich ist . Diese Hemmung führt zu einer Erhöhung der Retinsäure-Spiegel, die wiederum die Epitheldifferenzierung und das Wachstum durch Aktivierung spezifischer nuklearer Retinsäure-Rezeptoren (RARs) reguliert . Der Wirkmechanismus von this compound beinhaltet die Hemmung der Retinsäure-Hydroxylase, wodurch die biologische Wirksamkeit von Retinsäure erhöht wird .
Wirkmechanismus
Target of Action
Talarozole primarily targets the Cytochrome P450 26A1 . This enzyme is a member of the cytochrome P450 superfamily of enzymes, which play a crucial role in the metabolism of drugs and other substances in the body .
Mode of Action
Talarozole acts as a retinoic acid metabolism blocking agent (RAMBA) . It inhibits the metabolism of retinoic acid by blocking the action of Cytochrome P450 26A1 , which is a retinoic acid hydroxylase . This enzyme is responsible for the metabolic breakdown of retinoic acid, a compound that regulates epithelial differentiation and growth . By inhibiting this enzyme, Talarozole increases the biological efficacy of retinoic acid .
Biochemical Pathways
The primary biochemical pathway affected by Talarozole is the retinoic acid metabolic pathway . By inhibiting the breakdown of retinoic acid, Talarozole increases the levels of retinoic acid in the body . This leads to enhanced activation of specific nuclear retinoic acid receptors (RARs), which regulate epithelial differentiation and growth .
Result of Action
Talarozole’s action results in the alleviation of hyperproliferation and normalization of differentiation of the epidermis . This has been observed in animal models of psoriasis . Additionally, Talarozole has shown promise in treating hand osteoarthritis by boosting the levels of retinoic acid in the joint, thereby suppressing mechanoinflammation .
Action Environment
It’s worth noting that talarozole’s effect in increasing retinoic acid is being investigated in the context of hand osteoarthritis . This suggests that the disease environment could potentially influence the drug’s action and efficacy.
Biochemische Analyse
Biochemical Properties
Talarozole inhibits cytochrome-P450-dependent all-trans-retinoic acid catabolism by blocking the cytochrome P450 enzyme isoform CYP26, a retinoic acid hydroxylase . It has 750-fold higher potency than the earlier drug liarozole as well as greater selectivity, with more than 300-fold selectivity for inhibition of CYP26A1 over other steroid-metabolizing enzymes .
Cellular Effects
Talarozole has been shown to have significant effects on various types of cells and cellular processes. It has been found to suppress mechano-inflammatory genes in articular cartilage in vivo . It also reduced cartilage degradation and osteophyte formation after 26 days . These effects suggest that Talarozole can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of Talarozole involves its role as a retinoic acid metabolism blocking agent (RAMBA) . It acts by inhibiting the metabolic breakdown of the retinoid, increasing the biological efficacy of retinoic acid . This includes binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, Talarozole has shown changes in its effects over time. For instance, it was able to suppress mechano-inflammatory genes in articular cartilage in vivo 6 hours after mouse knee joint destabilization . It also reduced cartilage degradation and osteophyte formation after 26 days .
Dosage Effects in Animal Models
The effects of Talarozole vary with different dosages in animal models. While specific dosage effects are not mentioned in the available literature, the drug has been shown to have significant effects in animal models of osteoarthritis .
Metabolic Pathways
Talarozole is involved in the metabolic pathway of retinoic acid. It inhibits the metabolism of retinoic acid by blocking cytochrome P450 enzyme CYP26 isoenzymes (CYP26A1 and possibly also CYP26B1), retinoic acid hydroxylases .
Transport and Distribution
The distribution of Talarozole within the skin was investigated: 80% was located in the epidermis, while the remaining 20% was found in the dermis . This suggests that Talarozole is transported and distributed within cells and tissues, potentially interacting with transporters or binding proteins.
Subcellular Localization
While specific subcellular localization of Talarozole is not mentioned in the available literature, its significant presence in the epidermis suggests that it may be localized in specific compartments or organelles within the cell .
Vorbereitungsmethoden
The synthesis of talarozole involves several steps, starting with the preparation of a stock solution in methanol. Appropriate dilutions are made to obtain calibration solutions ranging from 0.10 to 10 μg/ml . The methanolic spike solution is prepared at a concentration of 250 μg/ml . Industrial production methods for talarozole are not widely documented, but the compound is typically synthesized using standard organic synthesis techniques involving azole derivatives .
Analyse Chemischer Reaktionen
Talarozol unterliegt verschiedenen chemischen Reaktionen, einschließlich Oxidations-, Reduktions- und Substitutionsreaktionen. Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, umfassen die Ionenmobilitätsspektrometrie (IMS) zur Überprüfung der Geräte-Reinigung . Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind typischerweise Azolverbindungen, die im Plasmagramm von anderen Azolverbindungen gut getrennt sind .
Vergleich Mit ähnlichen Verbindungen
Talarozol ist einzigartig in seiner hohen Potenz und Selektivität als Retinsäure-Metabolismus-Blocker. Es hat eine 750-fach höhere Potenz als das frühere Medikament Liarozol und eine größere Selektivität, mit mehr als 300-facher Selektivität für die Hemmung von CYP26A1 gegenüber anderen Steroid-metabolisierenden Enzymen wie CYP17A1 und Aromatase (CYP19A1) . Ähnliche Verbindungen umfassen Liarozol, das ebenfalls als Retinsäure-Metabolismus-Blocker wirkt, jedoch mit geringerer Potenz und Selektivität .
Eigenschaften
IUPAC Name |
N-[4-[2-ethyl-1-(1,2,4-triazol-1-yl)butyl]phenyl]-1,3-benzothiazol-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5S/c1-3-15(4-2)20(26-14-22-13-23-26)16-9-11-17(12-10-16)24-21-25-18-7-5-6-8-19(18)27-21/h5-15,20H,3-4H2,1-2H3,(H,24,25) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNFYYXUGUBUECJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(C1=CC=C(C=C1)NC2=NC3=CC=CC=C3S2)N4C=NC=N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70942185 | |
Record name | Talarozole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70942185 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
377.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Rambazole is a new generation all-trans retinoic acid metabolism blocking agent, highly specific against the retinoic acid 4-hydroxylase. The drug alleviates hyperproliferation and normalizes differentiation of the epidermis in animal models of psoriasis. All-trans-retinoic acid (RA) regulates epithelial differentiation and growth through activation of specific nuclear RA receptors (RARs). Rambazole acts by inhibiting the metabolic breakdown of the retinoid, increasing the biological efficacy of RA. | |
Record name | Talarozole | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13083 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
201410-53-9 | |
Record name | Talarozole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=201410-53-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Talarozole [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0201410539 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Talarozole | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13083 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Talarozole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70942185 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | TALAROZOLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XKD9N5CJ6W | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of Talarozole?
A: Talarozole functions as a retinoic acid metabolism blocking agent (RAMBA). It achieves this by selectively and potently inhibiting the cytochrome P450 enzymes, specifically CYP26A1 and CYP26B1, responsible for the degradation of endogenous all-trans retinoic acid (atRA). [, , , , ]
Q2: What are the downstream effects of Talarozole's inhibition of atRA degradation?
A2: Inhibiting atRA degradation leads to increased levels of endogenous atRA in various tissues. This increase in atRA can trigger a cascade of downstream effects, including:
- Induction of retinoid-regulated genes: This includes genes like CRABP2, KRT4, CYP26A1, and CYP26B1, indicating an augmented retinoid signaling pathway. [, , ]
- Suppression of inflammatory responses: Talarozole has been shown to reduce the expression of pro-inflammatory cytokines, such as IL-1α and TNF-α, in various models. [, , ]
- Modulation of mitochondrial function: Studies suggest Talarozole can enhance mitochondrial biogenesis and activity, potentially through a PPARγ-dependent mechanism. [, ]
Q3: In which therapeutic areas is Talarozole being investigated?
A3: Based on its mechanism of action and observed effects, Talarozole is being explored as a potential therapeutic agent for several conditions:
- Skin disorders: This includes psoriasis and acne, where Talarozole might offer a topical alternative to traditional retinoid therapy with potentially fewer systemic side effects. [, , ]
- Osteoarthritis: Research suggests Talarozole could play a disease-modifying role in osteoarthritis by suppressing mechanoflammation in the articular cartilage. [, , , ]
- Acute myeloid leukemia: There is interest in combining Talarozole with FLT3 inhibitors to overcome stromal protection and target leukemia stem cells more effectively. []
Q4: How does the tissue-specific distribution of Talarozole influence its effects?
A4: Research indicates that Talarozole demonstrates varying distribution patterns across different tissues:
- Topical application: When applied topically, Talarozole primarily concentrates in the epidermis, with 80% of the dose found in this layer compared to 20% in the dermis. This localized distribution supports its potential for treating skin conditions with minimal systemic exposure. []
Q5: What is known about the stability and formulation of Talarozole?
A: While detailed information about Talarozole's stability under various conditions is limited in the provided abstracts, one study utilized ion mobility spectrometry to analyze Talarozole in a cleaning quality control context. [] This suggests ongoing efforts to develop robust analytical methods for characterizing and quantifying the compound, which are crucial for understanding its stability and developing suitable formulations.
Q6: What analytical methods are commonly employed to study Talarozole?
A6: Various analytical techniques have been employed to investigate Talarozole:
- Quantitative real-time PCR: This method has been used to assess the expression of retinoid-regulated genes following Talarozole treatment. [, ]
- Mass spectrometry: This technique has been applied to quantify retinoid levels, including atRA, in tissues like the ventricular myocardium. []
- Ion mobility spectrometry: This method has been utilized in cleaning quality control procedures for Talarozole. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.